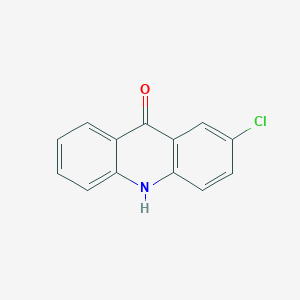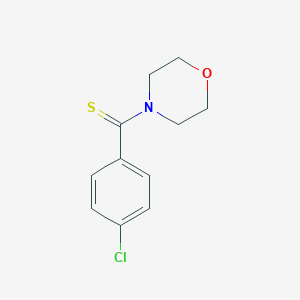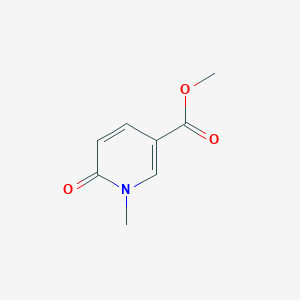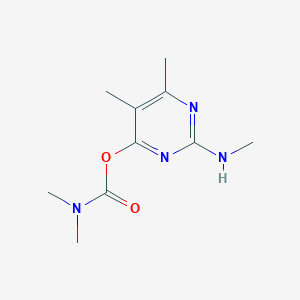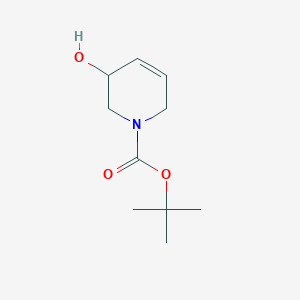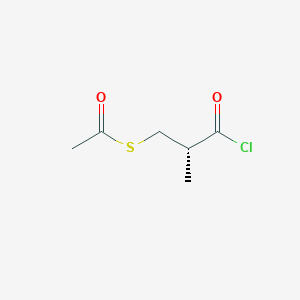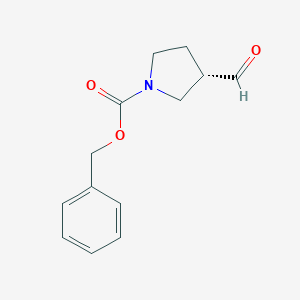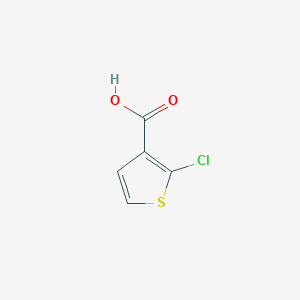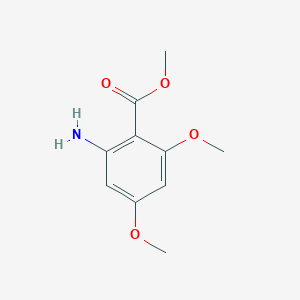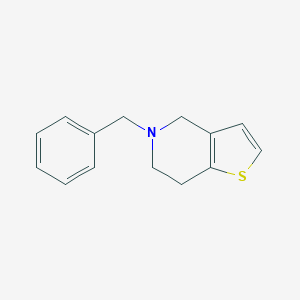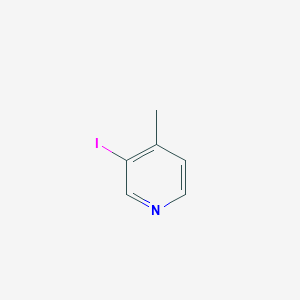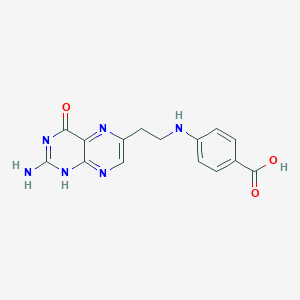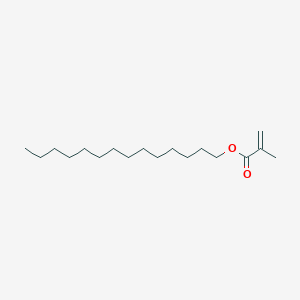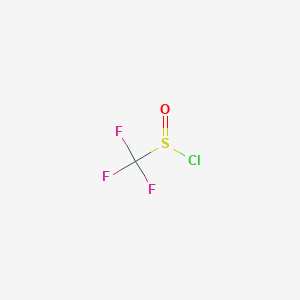
Trifluoromethanesulfinyl Chloride
Vue d'ensemble
Description
Trifluoromethanesulfinyl chloride is a versatile reagent in organic chemistry, particularly in the introduction of trifluoromethylthio groups into various substrates. It has been used in a range of reactions, including trifluoromethylthiolation, sulfoxidation, and chlorination, and is known for its ability to influence the electronic properties of molecules, making it valuable in the synthesis of pharmaceuticals and agrochemicals 10.
Synthesis Analysis
The synthesis of trifluoromethanesulfinyl chloride involves the reaction between different reagents such as ClC(O)SCl and AgCF3SO3, which yields chlorocarbonyl trifluoromethanesulfonate, a closely related compound. This reaction is typically carried out at ambient temperature and can achieve a yield of about 58% . Additionally, trifluoromethanesulfinyl chloride can be generated in situ from sodium trifluoromethanesulfinate and phosphoryl chloride, acting as an equivalent of the CF3S(O)+ cation .
Molecular Structure Analysis
The molecular structure of chlorocarbonyl trifluoromethanesulfonate, a compound related to trifluoromethanesulfinyl chloride, has been studied using vibrational spectroscopy and quantum chemical calculations. It exists in the gas phase as a mixture of trans and gauche conformers, with the trans form being more abundant. The solid-state structure at 150 K consists of both trans and gauche forms, influenced by discrete molecular interactions and packing effects .
Chemical Reactions Analysis
Trifluoromethanesulfinyl chloride is used for C-H trifluoromethylthiolation of various substrates like indoles, thiophenes, and ketones under catalyst-free conditions. It can also undergo disproportionation to CF3SO2Cl and CF3SCl, providing two pathways for trifluoromethylthiolation. This reagent has been employed for the functionalization of benzothiophenes, benzofurans, indenes, thiols, and benzeneselenols, as well as for 1,2-bifunctional chlorotrifluoromethylthiolation of indoles, styrenes, and alkynes10.
Physical and Chemical Properties Analysis
Trifluoromethanesulfinyl chloride acts as a fluorine reagent, yielding sulfonation products with active hydrogen-containing compounds and forming stable compounds with tertiary nitrogen bases through a Lewis acid-Lewis base reaction. The fluorine-19 NMR chemical shifts for its derivatives are influenced by structural effects, and no chlorinating reactivity has been reported for this compound . The physical properties such as conformational behavior in different phases have been characterized for related compounds, providing insights into the behavior of trifluoromethanesulfinyl chloride .
Applications De Recherche Scientifique
Electrophilic Trifluoromethylthiolation
CF3SOCl is a novel reagent for C-H trifluoromethylthiolation of organic compounds like indoles, thiophenes, and ketones. It functions under catalyst-free conditions, without the need for a reductant, and provides pathways for trifluoromethylthiolation through either direct trifluoromethylthiolation with CF3SCl or trifluoromethylsulfoxidation with CF3SOCl. This process can also be extended to functionalize other organic compounds under the promotion of certain catalysts like Ag2CO3 (Jiang et al., 2018).
Trifluoromethylation and Sulfenylation/Sulfinylation
CF3SOCl, in combination with sodium trifluoromethanesulfinate (CF3SO2Na), is widely used for the direct trifluoromethylation of a broad spectrum of substrates. These reagents are instrumental in trifluoromethylsulfenylation and trifluoromethylsulfinylation processes, introducing SCF3 and S(O)CF3 groups, respectively. Their versatility extends to other reactions such as sulfonylation and chlorination (Guyon et al., 2017).
Catalytic Acylation and Macrolactonization
Scandium trifluoromethanesulfonate, a derivative of trifluoromethanesulfonyl chloride, serves as an extremely active Lewis acid catalyst. It is particularly effective in catalyzing the acylation of alcohols with acid anhydrides or esterification of alcohols by carboxylic acids. The high catalytic activity is also beneficial for selective macrolactonization of omega-hydroxy carboxylic acids, providing a useful method in synthetic chemistry (Ishihara et al., 1996).
Trifluoromethylsulfinylation
The monoreduction of trifluoromethanesulfonyl chloride by specific phosphines generates trifluoromethanesulfinyl chloride, which acts as a donor of the CF3S(O)+ cation. This enables direct trifluoromethylsulfinylation of various organic compounds, showcasing its potential in the field of organic synthesis (Chachignon & Cahard, 2017).
Analytical Applications
Trifluoromethanesulfonyl chloride is also utilized in analytical chemistry, particularly in fluorine-19 nuclear magnetic resonance spectrometry. It forms stable compounds with tertiary nitrogen bases and yields sulfonation products with active hydrogen-containing compounds, aiding in the determination of organic structure and functionality (Shue & Yen, 1982).
Safety And Hazards
Propriétés
IUPAC Name |
trifluoromethanesulfinyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CClF3OS/c2-7(6)1(3,4)5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBNYWVYPASUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CClF3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451613 | |
| Record name | TRIFLUOROMETHYLSULFINYLCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoromethanesulfinyl Chloride | |
CAS RN |
20621-29-8 | |
| Record name | TRIFLUOROMETHYLSULFINYLCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



